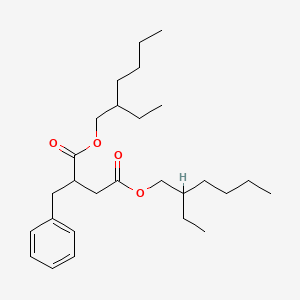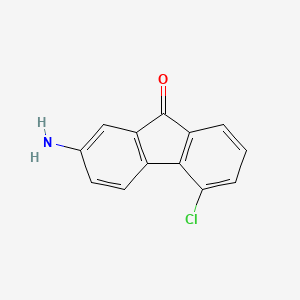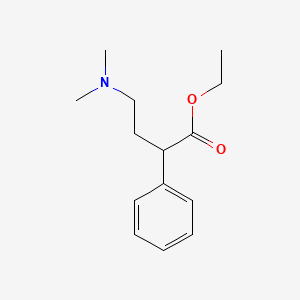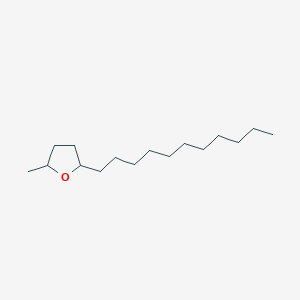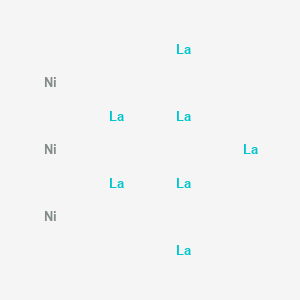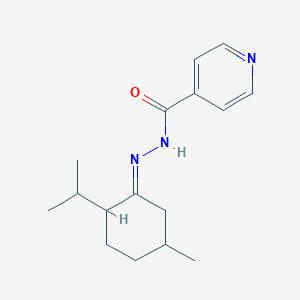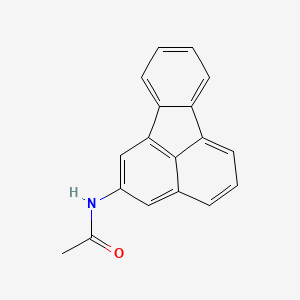
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate is an organic compound that belongs to the ester class of chemicals. This compound is characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a pentane chain, which is further esterified with nonanoic acid. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate typically involves the esterification reaction between 1,5-Bis(oxolan-2-yl)pentan-3-ol and nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization.
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification methods such as chromatography can also be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically targets the oxolane rings, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction results in the formation of the corresponding alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate has several applications in scientific research:
Chemistry: The compound is used as a model ester in studies related to esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the metabolism of esters and their interactions with enzymes such as esterases.
Medicine: The compound’s potential pharmacological properties are explored in drug development, particularly in the design of prodrugs that can be activated by esterases in the body.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate involves its interaction with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, the compound is broken down into its constituent alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparaison Avec Des Composés Similaires
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate can be compared with other similar esters, such as:
1,5-Bis(oxolan-2-yl)pentan-3-yl propanoate: This compound has a shorter carboxylic acid chain compared to the nonanoate ester, which may result in different physical and chemical properties.
1,5-Bis(oxolan-2-yl)pentan-3-yl butanoate: Similar to the propanoate ester, this compound has a different chain length, affecting its reactivity and applications.
Propriétés
Numéro CAS |
5453-27-0 |
|---|---|
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,5-bis(oxolan-2-yl)pentan-3-yl nonanoate |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-12-22(23)26-21(15-13-19-10-8-17-24-19)16-14-20-11-9-18-25-20/h19-21H,2-18H2,1H3 |
Clé InChI |
IZUINEIOLHLHIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


